
Pentyl methylphosphonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl methylphosphonochloridate is an organophosphorus compound with the molecular formula C6H14ClO2P It is a derivative of methylphosphonic acid and is characterized by the presence of a pentyl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl methylphosphonochloridate can be synthesized through the reaction of pentanol with methylphosphonic dichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloridate group. The general reaction scheme is as follows:
C5H11OH+CH3P(O)Cl2→C5H11P(O)(CH3)Cl+HCl
The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Pentyl methylphosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form pentyl methylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form pentyl methylphosphonic acid derivatives and reduction to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., ethanol), and thiols (e.g., thiophenol). These reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include pentyl methylphosphonamides, pentyl methylphosphonates, and pentyl methylphosphonothioates.
Hydrolysis: The major product is pentyl methylphosphonic acid.
Oxidation and Reduction: Products include various phosphonic acid derivatives and phosphine derivatives.
Scientific Research Applications
Pentyl methylphosphonochloridate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as an intermediate in the production of pesticides and flame retardants.
Biology: The compound is studied for its potential use as a biochemical probe to investigate enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: this compound is used in the production of specialty chemicals, including surfactants and plasticizers.
Mechanism of Action
The mechanism of action of pentyl methylphosphonochloridate involves its interaction with nucleophilic sites in biological molecules. The chloridate group is highly reactive and can form covalent bonds with nucleophiles such as amino acids, nucleotides, and enzymes. This reactivity underlies its potential use as a biochemical probe and therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Pentyl methylphosphonofluoridate: Similar in structure but contains a fluoridate group instead of a chloridate group.
Pentyl methylphosphonic acid: The hydrolyzed form of pentyl methylphosphonochloridate.
Pentyl methylphosphonothioate: Contains a thiolate group instead of a chloridate group.
Uniqueness
This compound is unique due to its high reactivity and versatility in chemical reactions Its chloridate group makes it a valuable intermediate in the synthesis of various organophosphorus compounds
Properties
CAS No. |
53864-20-3 |
|---|---|
Molecular Formula |
C6H14ClO2P |
Molecular Weight |
184.60 g/mol |
IUPAC Name |
1-[chloro(methyl)phosphoryl]oxypentane |
InChI |
InChI=1S/C6H14ClO2P/c1-3-4-5-6-9-10(2,7)8/h3-6H2,1-2H3 |
InChI Key |
LERFJWAVYOYKFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=O)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


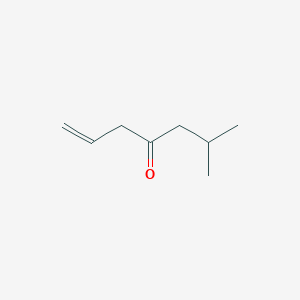

![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
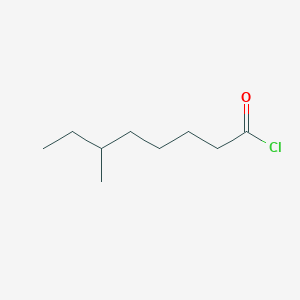
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)
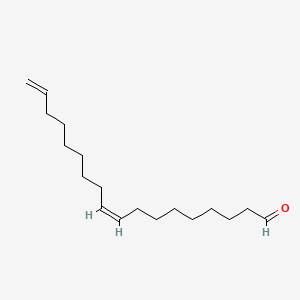
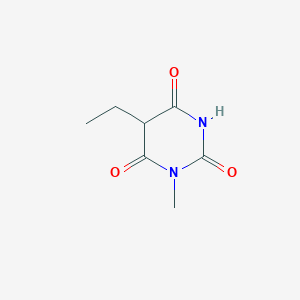
![Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide](/img/structure/B14641845.png)
![Acetamide, N-[4-(heptyloxy)phenyl]-](/img/structure/B14641847.png)

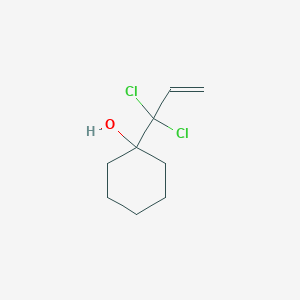
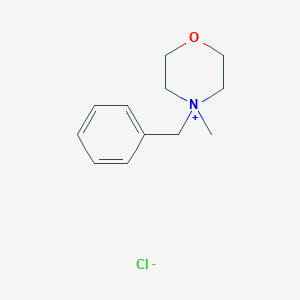

![Benzo[h]quinoline, 7,8,9,10-tetrahydro-](/img/structure/B14641887.png)
